molecular formula C19H28N4O6 B14177224 L-Valyl-L-tyrosyl-L-alanylglycine CAS No. 921207-19-4

L-Valyl-L-tyrosyl-L-alanylglycine

Cat. No.: B14177224
CAS No.: 921207-19-4
M. Wt: 408.4 g/mol
InChI Key: NTZNCIMRSGYMHD-PJODQICGSA-N
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Description

L-Valyl-L-tyrosyl-L-alanylglycine is a tetrapeptide composed of valine (Val), tyrosine (Tyr), alanine (Ala), and glycine (Gly) residues. Its molecular formula is C₁₉H₂₈N₄O₆, with an approximate molecular weight of 408.4 g/mol. The sequence (Val-Tyr-Ala-Gly) confers unique physicochemical properties:

  • Valine contributes hydrophobicity and structural stability.
  • Alanine and glycine enhance conformational flexibility due to their small side chains.

However, its functional roles remain under investigation.

Properties

CAS No.

921207-19-4

Molecular Formula

C19H28N4O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C19H28N4O6/c1-10(2)16(20)19(29)23-14(8-12-4-6-13(24)7-5-12)18(28)22-11(3)17(27)21-9-15(25)26/h4-7,10-11,14,16,24H,8-9,20H2,1-3H3,(H,21,27)(H,22,28)(H,23,29)(H,25,26)/t11-,14-,16-/m0/s1

InChI Key

NTZNCIMRSGYMHD-PJODQICGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for tyrosine and valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

    Oxidation: Dityrosine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-alanylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-alanylglycine depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological activity of the peptide.

Comparison with Similar Compounds

Size and Complexity

  • This compound is a tetrapeptide , smaller than hexa- or heptapeptides like the compound in (6 residues) or (7 residues) . Smaller peptides often exhibit better membrane permeability but reduced target specificity.
  • Larger peptides (e.g., C₆₇H₁₀₅N₁₉O₂₁S, MW 1,544.73 ) may have enhanced binding affinity but face challenges in synthesis and bioavailability.

Amino Acid Composition

  • Tyrosine vs. Phenylalanine: The target peptide’s tyrosine provides a reactive phenolic group absent in ’s phenylalanine-containing peptide (Tyr-Gly-Phe-Gly-Gly) .
  • Charged Residues : Unlike ’s peptide (containing arginine ), the target lacks strongly charged residues, reducing its solubility in aqueous environments.

Functional Groups and Stability

  • Proline Content : ’s tripeptide (Pro-Ala-Gly) includes proline, which restricts conformational flexibility—a contrast to the target’s glycine-driven flexibility.

Research Findings and Functional Implications

  • Biomedical Potential: Tyrosine’s presence aligns with motifs seen in signaling peptides (e.g., kinase substrates) .
  • Synthetic Feasibility : Its short sequence may simplify solid-phase synthesis compared to larger peptides (e.g., ’s 2,720.33 g/mol peptide ).
  • Stability Trade-offs : Glycine and alanine enhance flexibility but may reduce proteolytic resistance compared to proline-rich sequences .

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